N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide
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Overview
Description
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE: is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This particular compound is characterized by its unique structure, which includes a benzodiazole core linked to a butanamide group through a dimethylphenylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Dimethylphenylmethyl Group: The dimethylphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole is treated with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanamide Group: The final step involves the acylation of the intermediate product with butanoyl chloride in the presence of a base like pyridine to form the desired butanamide derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenylmethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Potential use as a probe in biochemical assays.
Medicine:
- Explored for its anticancer activity.
- Potential therapeutic applications in treating infectious diseases.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-(1-{1-[(2,4-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE
- N-(1-{1-[(2,6-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE
Comparison:
- Structural Differences: The position of the methyl groups on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
- Biological Activity: Variations in the dimethylphenylmethyl group can lead to differences in antimicrobial, antifungal, and anticancer properties.
- Chemical Properties: Subtle changes in the structure can affect the compound’s solubility, stability, and reactivity.
This detailed article provides a comprehensive overview of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide |
InChI |
InChI=1S/C22H27N3O/c1-5-8-21(26)23-17(4)22-24-19-9-6-7-10-20(19)25(22)14-18-13-15(2)11-12-16(18)3/h6-7,9-13,17H,5,8,14H2,1-4H3,(H,23,26) |
InChI Key |
LMNJLVUXPLTVHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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